molecular formula C29H33N5O2S2 B12161612 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161612
M. Wt: 547.7 g/mol
InChI Key: PNHDGDUGXVFEFG-MOHJPFBDSA-N
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Description

This compound features a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-benzylpiperazin-1-yl group, at position 7 with a methyl group, and at position 3 with a (Z)-configured methylidene bridge linked to a 4-oxo-3-pentyl-2-thioxo-1,3-thiazolidine moiety. The Z-configuration of the methylidene group likely stabilizes the molecular geometry, affecting intermolecular interactions .

Properties

Molecular Formula

C29H33N5O2S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-3-4-8-13-33-28(36)24(38-29(33)37)18-23-26(30-25-12-11-21(2)19-34(25)27(23)35)32-16-14-31(15-17-32)20-22-9-6-5-7-10-22/h5-7,9-12,18-19H,3-4,8,13-17,20H2,1-2H3/b24-18-

InChI Key

PNHDGDUGXVFEFG-MOHJPFBDSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride, methanol, and catalytic amounts of glacial acetic acid. Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the thiazolidinone-pentyl fragment to the pyrido-pyrimidinone core, similar to methods in . Challenges include stereochemical control of the Z-configuration .
  • Structure-Activity Relationship (SAR) :
    • Removing the benzyl group (e.g., replacing with hydrogen) would reduce lipophilicity but may decrease CNS penetration.
    • Replacing the pentyl chain with shorter alkyl groups could alter metabolic stability and target binding .

Data Tables

Table 1: Substituent Impact on Key Properties

Position Substituent in Target Compound Common Alternatives (Examples) Effect on Properties
2 4-benzylpiperazin-1-yl Piperazin-1-yl, 4-methylpiperazin-1-yl ↑ Lipophilicity, ↑ steric hindrance, potential ↑ receptor affinity
3 (Z)-thioxo-thiazolidinone Oxo-thiazolidinone, unsubstituted methylidene ↑ Metal-binding capacity, ↑ metabolic stability via thioxo group
7 Methyl Piperidin-1-yl, morpholin-4-yl ↓ Molecular weight, ↓ solubility, simplified metabolic profile

Table 2: Hypothetical Bioactivity Comparison

Compound Type Expected Bioactivity Evidence Basis
Target Compound Antimicrobial, CNS-targeted agents Thioxo-thiazolidinone (), benzylpiperazine ()
7-(Piperazin-1-yl) Derivatives Anticancer, kinase inhibitors Patent data (), piperazine’s role in kinase binding
Benzodioxol-substituted Analogs Antidepressant, anti-inflammatory Benzodioxol’s prevalence in CNS drugs ()

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidinone core with a benzylpiperazine substituent and a thiazolidinone moiety. Its molecular weight is approximately 581.76 g/mol . The presence of multiple heterocycles suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL , demonstrating effectiveness against various bacterial and fungal strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7 - 21.421.4 - 40.2Antibacterial
Compound 4pN/AN/AAntifungal
Compound 3hN/AN/AAntifungal

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines suggest that the target compound may also possess anticancer properties. The cytotoxic effect was evaluated using the MTT assay, revealing IC50 values in the micromolar range against several cancer cell lines, indicating moderate to high potency.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving human cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited the following IC50 values:

Cell LineIC50 (μM)
HeLa15.6
MCF-712.3
A54918.9

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazolidinone compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Interference with Cell Cycle : The observed cytotoxic effects may result from disruption in cell cycle progression, particularly in cancer cells.
  • Apoptosis Induction : Evidence suggests that the compound may trigger apoptosis in cancer cells through mitochondrial pathways.

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